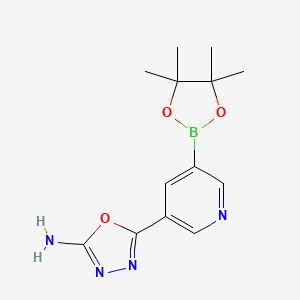![molecular formula C8H6BrNO B13989027 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[b]pyridinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. This method yields the desired compound with high efficiency and excellent chemoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves multicomponent condensation reactions. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can be further brominated to obtain this compound .
化学反应分析
Types of Reactions
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese triflate and tert-butyl hydroperoxide.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Various nucleophiles can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: The primary product is the oxidized form of the compound.
Substitution: Depending on the nucleophile used, different substituted derivatives can be obtained.
科学研究应用
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its interaction with specific molecular targets. The bromine atom and the dihydrocyclopenta[b]pyridinone structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C8H6BrNO |
|---|---|
分子量 |
212.04 g/mol |
IUPAC 名称 |
4-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2 |
InChI 键 |
OMGLHYQMQADEPY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=NC=CC(=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


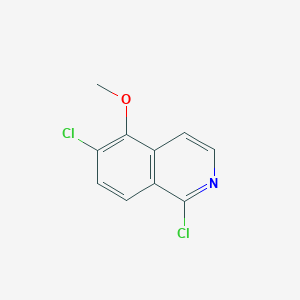


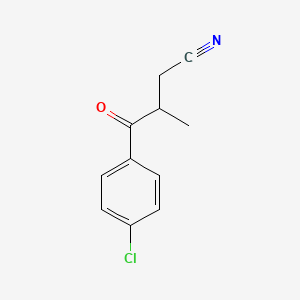
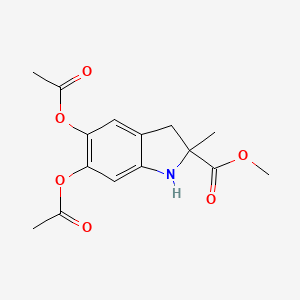
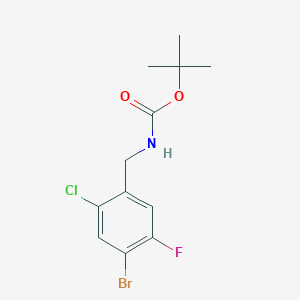
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
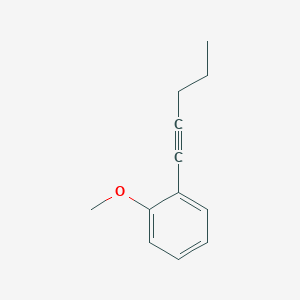
![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
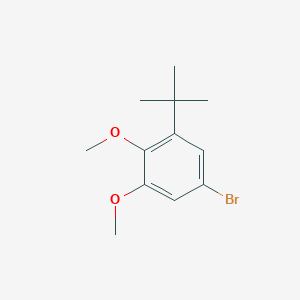

![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
